molecular formula C27H30F6N2O2 B570953 Dutasteride-d3 CAS No. 1131341-46-2

Dutasteride-d3

Cat. No.: B570953
CAS No.: 1131341-46-2
M. Wt: 531.558
InChI Key: JWJOTENAMICLJG-XHGXNVPLSA-N
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Description

Dutasteride-d3 is a deuterated form of dutasteride, a synthetic 4-azasteroid compound. Dutasteride is primarily used to treat benign prostatic hyperplasia, a condition characterized by an enlarged prostate gland. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of dutasteride due to its stable isotope labeling.

Scientific Research Applications

Dutasteride-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

    Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of dutasteride in the body.

    Metabolic Pathway Analysis: Helps in identifying and quantifying metabolites of dutasteride.

    Drug Interaction Studies: Used to investigate potential interactions between dutasteride and other drugs.

    Biological Research: Employed in studies related to androgen receptor signaling and prostate cancer.

    Industrial Applications: Used in the development of new formulations and delivery systems for dutasteride.

Safety and Hazards

Dutasteride may damage the unborn child and is suspected of damaging fertility. It is harmful to aquatic life with long-lasting effects . The most commonly reported side effects of dutasteride, although rare, include sexual dysfunction and depression .

Future Directions

Understanding how vitamin D affects PCa initiation and progression may contribute to the development of better primary prevention and therapeutic strategies using vitamin D supplementation, especially for those who are at high risk for both vitamin D deficiency and aggressive PCa .

Biochemical Analysis

Biochemical Properties

Dutasteride-d3 selectively inhibits both the type I and type II isoforms of steroid 5α-reductase . These enzymes convert testosterone into dihydrotestosterone (DHT), a primary hormonal mediator involved in the development and enlargement of the prostate gland . By inhibiting these enzymes, this compound reduces the levels of circulating DHT .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to inhibit testosterone-induced progression of bladder cancer (BCa) cells . This compound treatment led to significant inhibition of testosterone-induced increase dependent on AR and SLC39A9 in cell viability and migration of BCa cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to 5α-reductase enzymes in a potent, selective, and irreversible manner . This binding inhibits the conversion of testosterone into DHT, thereby reducing the levels of circulating DHT .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to have a prolonged effect over time. For instance, a study found that a single 4-mg dose of Dutasteride led to a 70% reduction in androstanediol glucuronide, a marker of the drug’s pharmacologic effect . This suggests that this compound has a long-lasting impact on cellular function .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with different dosages. For example, one study found that the hair growth effect of 0.5 mg Dutasteride was higher than 5 mg Finasteride . This suggests that this compound may have a dose-dependent effect in these models .

Metabolic Pathways

This compound is involved in the metabolic pathway that converts testosterone into DHT . This process involves the enzymes 5α-reductase type I and II, which this compound selectively inhibits .

Subcellular Localization

The subcellular localization of this compound is not explicitly documented. Given that it inhibits 5α-reductase enzymes, which are intracellular enzymes , it can be inferred that this compound likely acts within cells

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dutasteride-d3 involves the incorporation of deuterium atoms into the dutasteride molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The process typically involves the use of deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) under controlled conditions of temperature and pressure.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure the efficient incorporation of deuterium atoms. The reaction conditions are optimized to maximize yield and purity, and the final product undergoes rigorous quality control to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions: Dutasteride-d3 undergoes various chemical reactions, including:

    Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide)

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deuterated analogs with altered functional groups.

Comparison with Similar Compounds

    Finasteride: Another 5-alpha-reductase inhibitor used to treat benign prostatic hyperplasia and androgenetic alopecia.

    Tamsulosin: An alpha-blocker used to improve urinary flow in patients with benign prostatic hyperplasia.

    Epristeride: A non-competitive inhibitor of 5-alpha-reductase, primarily marketed in China.

Uniqueness of Dutasteride-d3: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in pharmacokinetic and metabolic studies. Unlike finasteride, which selectively inhibits type II 5-alpha-reductase, this compound inhibits both type I and type II isoforms, leading to a more comprehensive reduction in DHT levels.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Dutasteride-d3 involves the incorporation of deuterium atoms into the structure of Dutasteride. This can be achieved by selectively replacing the hydrogen atoms in the starting materials with deuterium atoms using appropriate deuterating agents.", "Starting Materials": [ "Dutasteride", "Deuterium oxide (D2O)", "Deuterated solvents (e.g. deuterated chloroform, deuterated methanol)" ], "Reaction": [ "Step 1: Synthesis of Dutasteride-d0 from starting materials", "Step 2: Deuterium exchange of Dutasteride-d0 using D2O and deuterated solvents", "Step 3: Purification of Dutasteride-d3 by chromatography or other suitable methods" ] }

CAS No.

1131341-46-2

Molecular Formula

C27H30F6N2O2

Molecular Weight

531.558

IUPAC Name

(1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-N-[2,4,5-trideuterio-3,6-bis(trifluoromethyl)phenyl]-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide

InChI

InChI=1S/C27H30F6N2O2/c1-24-11-9-17-15(4-8-21-25(17,2)12-10-22(36)35-21)16(24)6-7-19(24)23(37)34-20-13-14(26(28,29)30)3-5-18(20)27(31,32)33/h3,5,10,12-13,15-17,19,21H,4,6-9,11H2,1-2H3,(H,34,37)(H,35,36)/t15-,16-,17-,19+,21+,24-,25+/m0/s1/i3D,5D,13D

InChI Key

JWJOTENAMICLJG-XHGXNVPLSA-N

SMILES

CC12CCC3C(C1CCC2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CCC5C3(C=CC(=O)N5)C

Synonyms

(4aR,4bS,6aS,7S,9aS,9bS,11aR)-N-[2,5-Bis(trifluoromethyl)phenyl]-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-4a,6a-dimethyl-2-oxo-1H-Indeno[5,4-f]quinoline-7-carboxamide-d3;  (5α,17β)-N-[2,5-Bis(trifluoromethyl)phenyl]-3-oxo-4-azaandrost-1-ene

Origin of Product

United States

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